molecular formula C10H11NO4 B3044885 Acetic acid, [(4-ethoxyphenyl)amino]oxo- CAS No. 100530-42-5

Acetic acid, [(4-ethoxyphenyl)amino]oxo-

Cat. No.: B3044885
CAS No.: 100530-42-5
M. Wt: 209.2 g/mol
InChI Key: SZROKZLPZKABFS-UHFFFAOYSA-N
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Description

Acetic acid, [(4-ethoxyphenyl)amino]oxo- (IUPAC name), also known as N-(4-ethoxyphenyl)oxamic acid, is a derivative of oxamic acid. Its structure consists of an acetic acid backbone substituted with a (4-ethoxyphenyl)amino group and an oxo group at the α-carbon (Figure 1).

Properties

CAS No.

100530-42-5

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

2-(4-ethoxyanilino)-2-oxoacetic acid

InChI

InChI=1S/C10H11NO4/c1-2-15-8-5-3-7(4-6-8)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

SZROKZLPZKABFS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in aromatic substituents, esterification, and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
Acetic acid, [(4-ethoxyphenyl)amino]oxo- C₁₀H₁₁NO₄ 209.20 4-Ethoxyphenyl, free carboxylic acid Potential precursor for bioactive esters
Ethyl [(4-methoxyphenyl)amino]oxoacetate C₁₁H₁₃NO₄ 223.23 4-Methoxyphenyl, ethyl ester Enhanced lipophilicity
5-Bromo-4-[(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenoxy acetic acid C₂₁H₁₉BrN₂O₆ 475.30 Bromine, cyano, propenyl chain Extended conjugation, halogenated
Oxo-[2-(4-methoxyphenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester C₂₀H₁₉N₃O₄S 397.45 Thiazole ring, 4-methoxyphenyl Anti-inflammatory activity
Acetic acid, [(4-aminophenyl)amino]oxo- C₈H₈N₂O₃ 180.16 4-Aminophenyl Higher polarity (logP = -0.683)

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents, while halogenation (e.g., bromine in ) increases molecular weight and may influence bioactivity.
  • Esterification : Ethyl esters (e.g., ) exhibit higher lipophilicity compared to free acids, improving membrane permeability in drug design.

Anti-Inflammatory Activity :

  • Thiazole derivatives like Oxo-[2-(4-methoxyphenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (compound 6b) demonstrated significant anti-inflammatory effects in both in vitro (HRBC membrane stabilization) and in vivo (carrageenan-induced edema) models. The 4-methoxy group on the phenylamino moiety was critical for activity .

Antimicrobial Potential:

  • Thio- and oxo-acridine derivatives, such as ethyl (acridinil-9-thio)acetate, showed antibacterial activity against Gram-positive bacteria and yeast.

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